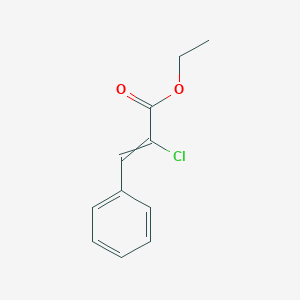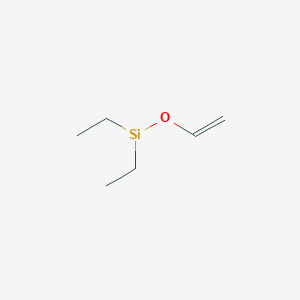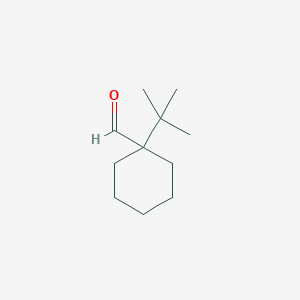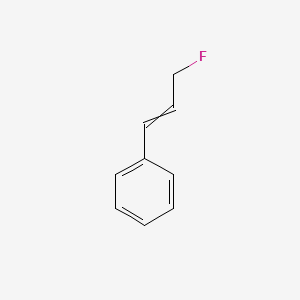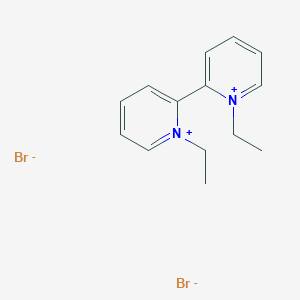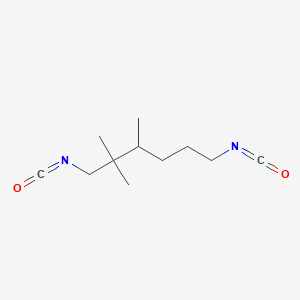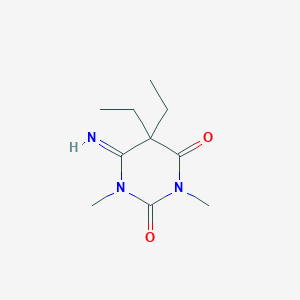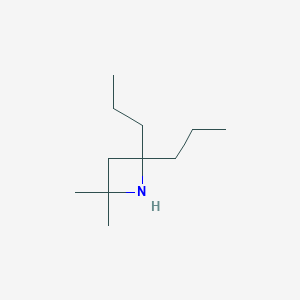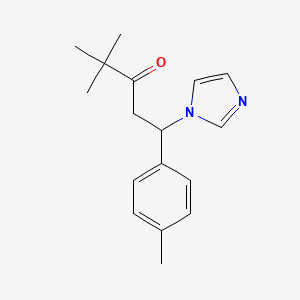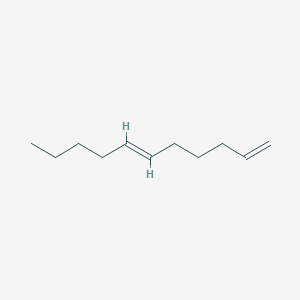
E-1,6-Undecadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
E-1,6-Undecadiene is an organic compound with the molecular formula C11H20. It is a diene, meaning it contains two double bonds, specifically located at the first and sixth positions of the undecane chain. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: E-1,6-Undecadiene can be synthesized through several methods. One common approach involves the addition of an ethylcopper complex to 1-octyne. The reaction is carried out under an inert atmosphere using diethyl ether and dimethyl sulfide as solvents. The mixture is cooled to -45°C, and ethylmagnesium bromide is added dropwise. After further cooling and stirring, 1-octyne is introduced, followed by the addition of N,N’-dimethylpropyleneurea and allyl bromide. The mixture is then warmed to -30°C and stirred for 12 hours before being quenched and purified .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: E-1,6-Undecadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Hydrogenation of the double bonds results in the formation of saturated hydrocarbons.
Substitution: Electrophilic addition reactions, such as the addition of halogens or hydrogen halides, are common.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for epoxidation.
Reduction: Hydrogen gas in the presence of a palladium catalyst is employed for hydrogenation.
Substitution: Halogens (e.g., bromine) and hydrogen halides (e.g., HBr) are used under controlled conditions.
Major Products:
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated alkenes and alkanes.
Aplicaciones Científicas De Investigación
E-1,6-Undecadiene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of E-1,6-Undecadiene involves its interaction with various molecular targets. The double bonds in the compound allow it to participate in electrophilic addition reactions, forming intermediates that can further react to produce a variety of products. The pathways involved depend on the specific reactions and conditions employed .
Comparación Con Compuestos Similares
1,3-Butadiene: Another diene with double bonds at the first and third positions.
1,5-Hexadiene: A diene with double bonds at the first and fifth positions.
1,7-Octadiene: A diene with double bonds at the first and seventh positions.
Uniqueness: E-1,6-Undecadiene is unique due to its specific structure, which allows for selective reactions and the formation of specific products. Its longer carbon chain compared to other dienes provides different reactivity and applications in synthesis and industry .
Propiedades
Número CAS |
71309-05-2 |
|---|---|
Fórmula molecular |
C11H20 |
Peso molecular |
152.28 g/mol |
Nombre IUPAC |
(6E)-undeca-1,6-diene |
InChI |
InChI=1S/C11H20/c1-3-5-7-9-11-10-8-6-4-2/h3,10-11H,1,4-9H2,2H3/b11-10+ |
Clave InChI |
GUUVOMIEMHFZCY-ZHACJKMWSA-N |
SMILES isomérico |
CCCC/C=C/CCCC=C |
SMILES canónico |
CCCCC=CCCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


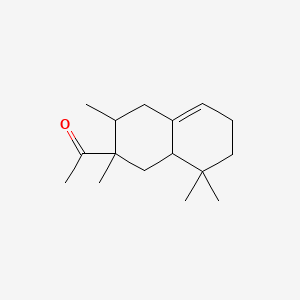
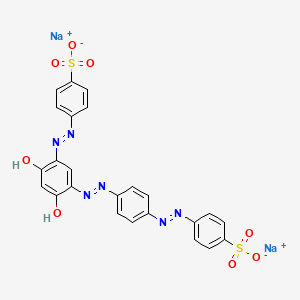
![Trimethyl[(prop-1-yn-1-yl)sulfanyl]silane](/img/structure/B14482080.png)
![N-[Bis(2-chloroethoxy)phosphoryl]-L-phenylalanine](/img/structure/B14482085.png)
